rac Practolol-d7 -

rac Practolol-d7

Catalog Number: EVT-1506035
CAS Number:
Molecular Formula: C₁₄H₁₆D₇N₂O₃
Molecular Weight: 273.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Rac Practolol-d7 is synthesized from its non-deuterated counterpart, Practolol, through various chemical processes that incorporate deuterium into the molecular structure. The synthesis often employs techniques that utilize deuterated solvents or reagents to ensure the incorporation of deuterium at specific positions within the molecule.

Classification

Rac Practolol-d7 falls under the category of beta-blockers, specifically classified as a selective beta-1 adrenergic antagonist. It is utilized in pharmacological research to study beta-adrenergic signaling pathways and to investigate the effects of beta-blockade on cardiovascular function.

Synthesis Analysis

Methods

The synthesis of Rac Practolol-d7 typically involves several key steps:

  1. Starting Material: The synthesis begins with Practolol as the starting material.
  2. Deuteration: Deuteration can be achieved through various methods such as:
    • Exchange Reactions: Using deuterated solvents or reagents to facilitate the exchange of hydrogen atoms with deuterium.
    • Catalytic Methods: Employing catalysts that promote the incorporation of deuterium at specific sites within the molecule.
  3. Purification: The resulting compound is purified using techniques like chromatography to isolate Rac Practolol-d7 from any unreacted starting materials or by-products.

Technical Details

The precise conditions for synthesis can vary based on the desired isotopic labeling and purity requirements. For instance, reaction temperatures, times, and concentrations are optimized to maximize yield and minimize side reactions.

Molecular Structure Analysis

Structure

Rac Practolol-d7 retains the core structure of Practolol but features seven deuterium atoms incorporated into its molecular framework. The molecular formula can be represented as C15H18D7N3O3S, where "D" indicates deuterium.

Data

The structural analysis typically involves:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Used to confirm the incorporation of deuterium and analyze the molecular environment.
  • Mass Spectrometry: Employed to determine molecular weight and confirm isotopic labeling.
Chemical Reactions Analysis

Reactions

Rac Practolol-d7 participates in various chemical reactions typical for beta-blockers, including:

  1. Receptor Binding: Interaction with beta-adrenergic receptors, which can be studied using radiolabeled or deuterated versions for kinetic studies.
  2. Metabolic Pathways: Investigating how Rac Practolol-d7 is metabolized in vivo compared to non-deuterated forms, which can reveal differences in half-life and bioavailability.

Technical Details

The reactions are often studied using in vitro assays that mimic physiological conditions. Techniques such as enzyme kinetics and receptor affinity assays are utilized to gather data on its pharmacodynamics.

Mechanism of Action

Process

Rac Practolol-d7 functions primarily by binding to beta-1 adrenergic receptors located in the heart and kidneys. This binding results in:

  • Inhibition of Adenylate Cyclase: Reducing cyclic adenosine monophosphate levels, leading to decreased heart rate and contractility.
  • Vasodilation: Resulting from reduced sympathetic nervous system activity on vascular smooth muscle.

Data

Studies often measure changes in heart rate, blood pressure, and other cardiovascular parameters following administration of Rac Practolol-d7 in both animal models and human subjects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Melting Point: Specific melting point data may vary based on purity but generally aligns with standard Practolol values.

Chemical Properties

  • Solubility: Soluble in water and organic solvents; solubility may differ slightly due to deuteration.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are used to assess purity and stability over time under various storage conditions.

Applications

Scientific Uses

Rac Practolol-d7 is primarily used in pharmacological research for:

  • Metabolic Studies: Understanding drug metabolism pathways through isotope labeling.
  • Pharmacokinetics: Investigating absorption, distribution, metabolism, and excretion profiles compared to non-deuterated drugs.
  • Clinical Research: Evaluating efficacy and safety profiles in controlled clinical trials.

This compound serves as a valuable tool for researchers studying beta-adrenergic signaling pathways and developing new therapeutic strategies for cardiovascular diseases.

Introduction to rac Practolol-d7

Chemical Identity and Isotopic Labeling

rac Practolol-d7 is a deuterium-labeled isotopologue of the beta-adrenergic receptor antagonist practolol. Its chemical name is N-[4-(2-hydroxy-3-[(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]propoxy)phenyl]acetamide, with the molecular formula C₁₄H₁₅D₇N₂O₃ and a molecular weight of 273.38 g/mol [6] [7]. The compound features seven deuterium atoms at the isopropylamine group (–N–CH(CD₃)₂), replacing all hydrogen atoms in the two methyl groups of the isopropyl substituent (Figure 1). This modification preserves the stereochemistry and pharmacological target affinity of the parent molecule while altering its physicochemical properties.

The "rac" prefix denotes the racemic mixture of both (R)- and (S)-enantiomers. Unlike enantiopure pharmaceuticals, racemic practolol-d7 is typically employed in research settings where stereoselective metabolism or receptor binding is under investigation. Its primary application is as an internal standard in mass spectrometry-based bioanalytical assays, leveraging the predictable 7-Da mass shift for precise quantification of endogenous practolol or metabolites in biological matrices [3] [9].

Table 1: Key Chemical Identifiers of rac Practolol-d7

PropertyValue
IUPAC NameN-[4-(2-hydroxy-3-[(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]propoxy)phenyl]acetamide
Molecular FormulaC₁₄H₁₅D₇N₂O₃
Molecular Weight273.38 g/mol
Deuteration Sites–CH(CD₃)₂ (isopropyl methyl groups)
Parent CompoundPractolol (C₁₄H₂₂N₂O₃)
CAS Number1794795-47-3

Historical Development of Practolol and Its Deuterated Analogues

Practolol (DB01297) emerged from Sir James Black’s pioneering work on beta-adrenergic receptor antagonists at ICI Pharmaceuticals in the 1960s. It was the first cardioselective β₁-antagonist, designed to mitigate cardiac oxygen demand in angina by blocking catecholamine effects without significant bronchoconstrictive (β₂-mediated) activity [1] [6]. Its structure featured an acetamidophenoxy core linked to a hydroxy-isopropylaminopropane chain, establishing the aryloxypropanolamine template later adopted by successors like atenolol [8].

Despite early promise, practolol was withdrawn from clinical use in 1975 due to oculomucocutaneous syndrome—a rare autoimmune-like reaction causing fibrosis of serous membranes [1]. This toxicity redirected research toward safer analogs (e.g., atenolol, metoprolol) but cemented practolol’s role as a tool compound for receptor studies. The synthesis of deuterated analogues like rac practolol-d7 arose in the 2000s–2010s alongside advancements in stable isotope labeling for pharmacokinetic research. These compounds addressed limitations in detecting trace-level metabolites and quantifying drug distribution without isotopic interference [7] [9].

Rationale for Deuterium Incorporation in Beta-Blocker Research

Deuterium (²H) incorporation alters drug metabolism kinetics by leveraging the kinetic isotope effect (KIE), where C–D bonds exhibit greater stability than C–H bonds due to lower vibrational frequency and higher bond dissociation energy. For beta-blockers, this primarily influences oxidative metabolism by hepatic cytochrome P450 enzymes [3] [9]. In practolol-d7, deuteration at the isopropyl methyl groups targets positions vulnerable to CYP-mediated hydroxylation, potentially delaying N-dealkylation—a major clearance pathway (Figure 2).

Beyond metabolic studies, deuterated beta-blockers serve three critical analytical purposes:

  • Quantitative Precision: As internal standards in LC-MS/MS, deuterated isotopologues co-elute with analytes but resolve separately in mass detectors (e.g., m/z 267 for practolol vs. m/z 274 for practolol-d7), minimizing ion suppression artifacts [3] [9].
  • Metabolite Mapping: Tracking deuterium retention in metabolites identifies sites of metabolic cleavage, clarifying biotransformation pathways without radioactive labeling [9].
  • Receptor Binding Studies: Deuterium’s negligible steric impact allows assessment of isotopic substitution on β₁-receptor affinity, informing structure-activity relationships [7].

Table 2: Applications of rac Practolol-d7 in Pharmacological Research

Application DomainUtility
Metabolic Stability AssaysMeasures KIE on oxidative N-dealkylation; predicts clearance pathways
Mass SpectrometryInternal standard for practolol quantification in plasma/tissue homogenates
Isotope TracingElucidates metabolic fate via retained deuterium labels in metabolites
Receptor ProfilingEvaluates deuterium’s impact on β₁-selectivity and binding kinetics

Figure 1: Structure of rac Practolol-d7Deuterium atoms (D) are incorporated at both methyl groups (–CD₃) of the isopropylamine side chain.

Figure 2: Site-Specific Deuteration and Metabolic ImpactThe isopropyl methyl groups (red circles) are sites of CYP-mediated oxidation. Deuteration may slow N-dealkylation, increasing half-life in metabolic incubations.

Properties

Product Name

rac Practolol-d7

Molecular Formula

C₁₄H₁₆D₇N₂O₃

Molecular Weight

273.38

Synonyms

N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide-d7; (±)-Practolol-d7; 1-(4-Acetamidophenoxy)-3-isopropylamino-2-propanol-d7; Dalzic-d7; Eraldin-d7; ICI 50172-d7; DL-4’-[2-Hydroxy-3-(isopropylamino)propoxy]acetanilide-d7; AY 21011-d7;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.